

An In-depth Technical Guide to 2-Phenylindoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenylindoline**

Cat. No.: **B1614884**

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-phenylindoline** (CAS No: 26216-91-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data summary to offer field-proven insights into its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships behind experimental choices and protocols.

Core Concepts: Nomenclature and Structural Integrity

At the outset, it is critical to distinguish **2-phenylindoline** from its more commonly cited aromatic precursor, 2-phenylindole. The indoline core implies a saturated dihydropyrrole ring fused to the benzene ring, a structural feature that imparts distinct chemical and physical properties.

Table 1: Compound Identification and Nomenclature

Identifier	2-Phenylindoline	2-Phenylindole (Precursor)
IUPAC Name	2-phenyl-2,3-dihydro-1H-indole[1]	2-phenyl-1H-indole[2]
CAS Number	26216-91-1[1]	948-65-2[2]
Molecular Formula	C ₁₄ H ₁₃ N[1]	C ₁₄ H ₁₁ N[2]
Molecular Weight	195.26 g/mol [1]	193.24 g/mol [3]
Structure	A phenyl group at the 2-position of a dihydro-indole (indoline) core.	A phenyl group at the 2-position of an aromatic indole core.

The saturation at the 2,3-position of the pyrrole ring in **2-phenylindoline** breaks the aromaticity of the indole system, resulting in a more flexible, non-planar structure and converting the nitrogen atom from a pyrrolic type to a more basic, secondary amine type. This fundamental difference dictates its reactivity and biological profile.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible science. The properties of **2-phenylindoline** are summarized below.

Table 2: Physicochemical Properties of **2-Phenylindoline**

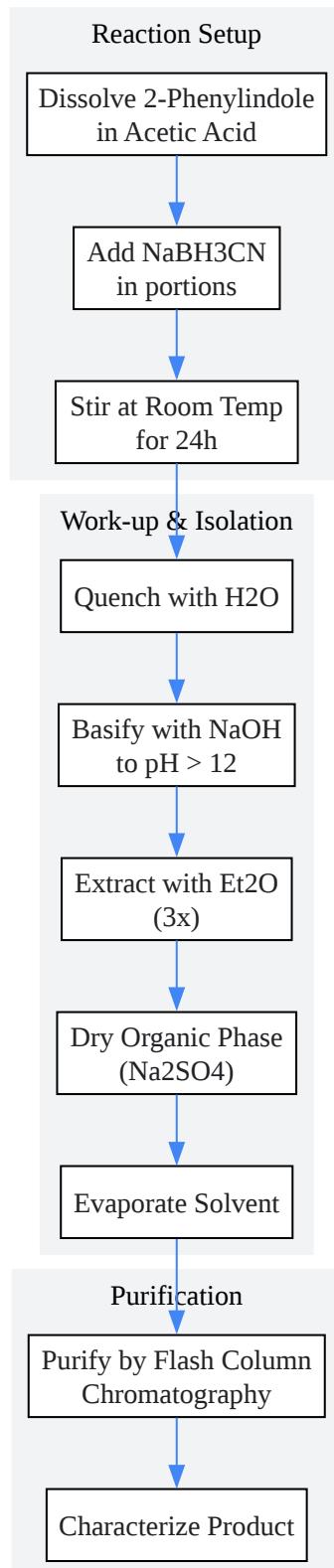
Property	Value	Source
Density	1.092 g/cm ³	[4]
Boiling Point	330 °C at 760 mmHg	[4]
Flash Point	163.1 °C	[4]
Refractive Index	1.605	[4]

Spectroscopic Data

While comprehensive spectral databases for **2-phenylindoline** are not as prevalent as for its indole counterpart, the expected spectroscopic signatures can be inferred from its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show complex multiplets for the aromatic protons on both the phenyl and benzene rings. Key distinguishing features would be the aliphatic protons of the indoline ring: a methine proton (CH) at the 2-position, coupled to two diastereotopic methylene protons (CH_2) at the 3-position. The N-H proton would appear as a broad singlet.
- ^{13}C NMR: The spectrum will show aliphatic signals for C2 and C3, distinguishing it clearly from 2-phenylindole, which only has sp^2 hybridized carbons in its core structure.
- Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the secondary amine (around $3350\text{-}3450\text{ cm}^{-1}$), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 195$, corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Protocol


The most direct and reliable method for synthesizing **2-phenylindoline** is through the selective reduction of its readily available precursor, 2-phenylindole. The choice of reducing agent is critical to prevent over-reduction of the benzene ring or hydrogenolysis.

Causality in Reagent Selection

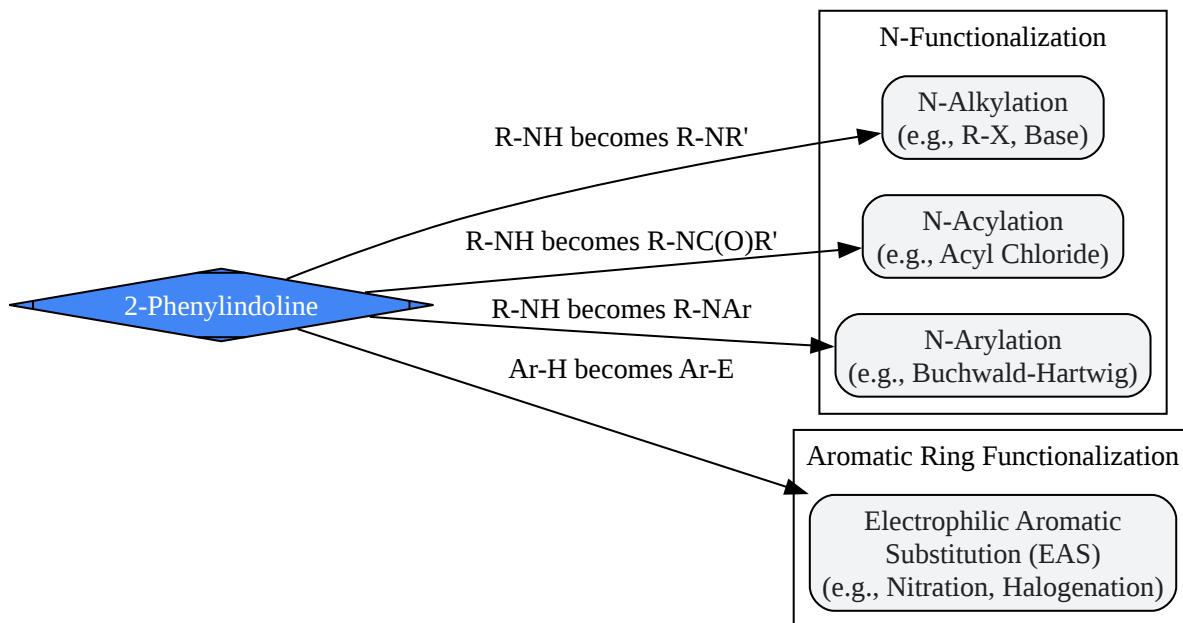
Standard catalytic hydrogenation methods (e.g., $\text{H}_2/\text{Pd/C}$) can be too aggressive, leading to the formation of octahydroindole byproducts. Therefore, a chemoselective chemical reducing agent is preferred. Sodium cyanoborohydride (NaBH_3CN) in an acidic medium like acetic acid is an exemplary choice. The acidic conditions protonate the indole at the C3 position, forming an iminium ion intermediate which disrupts the aromaticity and is readily reduced by the mild hydride donor, NaBH_3CN . This method selectively reduces the C=C bond of the pyrrole ring without affecting the benzene rings.

Experimental Workflow: Reduction of 2-Phenylindole

The following diagram outlines the validated workflow for the synthesis of **2-phenylindoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-phenylindoline**.


Detailed Step-by-Step Protocol

This protocol is a self-validating system, where successful execution yields the target compound with high purity.

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylindole (1.0 eq.) in glacial acetic acid (approx. 4 mL per mmol of substrate).
- **Reduction:** To the stirred solution, add sodium cyanoborohydride (NaBH_3CN) (6.0 eq.) portion-wise over 10 minutes. **Rationale:** Portion-wise addition controls any potential exotherm and off-gassing.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Basification:** Carefully pour the reaction mixture into water. Basify the solution by adding NaOH pellets until the pH is greater than 12. **Rationale:** Basification neutralizes the acetic acid and deprotonates the amine, making it extractable into an organic solvent.
- **Extraction:** Transfer the aqueous solution to a separatory funnel and extract three times with diethyl ether (Et_2O).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure **2-phenylindoline**.

Reactivity and Synthetic Utility

2-Phenylindoline serves as a versatile intermediate. Its reactivity is dominated by two main features: the secondary amine and the electron-rich benzene ring.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-phenylindoline**.

- N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated using standard methodologies to create a diverse library of derivatives.
- Electrophilic Aromatic Substitution (EAS): The benzene ring fused to the pyrrolidine core is activated towards EAS by the nitrogen atom. Reactions like nitration or halogenation are expected to proceed, with substitution directed by the amine group.

Applications in Drug Discovery and Research

While 2-phenylindole itself is the parent structure for several selective estrogen receptor modulators (SERMs), the **2-phenylindoline** scaffold is a valuable building block in its own right[4][5]. Its partially hydrogenated ring provides enhanced chemical stability and a three-dimensional structure that can be advantageous for binding to biological targets[4].

Derivatives of **2-phenylindoline** have shown notable pharmacological potential:

- Diuretic Effects: Certain derivatives act as inhibitors of renal carbonic anhydrase, leading to increased Na⁺/K⁺ excretion[6].
- Analeptic (CNS Stimulant) Activity: Some compounds based on this scaffold have demonstrated the ability to reduce barbiturate-induced sleep duration in animal models, indicating central nervous system stimulation[6].

Its primary role in modern drug development is as a versatile intermediate for creating more complex molecules with tailored biological activities[4].

Safety and Handling

Proper handling of **2-phenylindoline** is essential in a research setting.

- Hazard Identification: The compound should be handled as a potentially hazardous chemical. A full review of the Safety Data Sheet (SDS) is mandatory before use[7].
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylindoline | C14H13N | CID 117759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylindole technical grade, 95 948-65-2 [sigmaaldrich.com]
- 4. 26216-91-1(1H-Indole,2,3-dihydro-2-phenyl-) | Kuujia.com [kuujia.com]
- 5. 2-Phenylindole - Wikipedia [en.wikipedia.org]
- 6. 2-Phenylindoline (26216-91-1) for sale [vulcanchem.com]
- 7. 2-Phenylindole | 948-65-2 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylindoline: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614884#cas-number-and-nomenclature-of-2-phenylindoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com